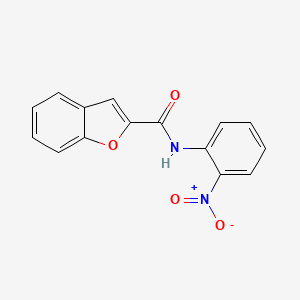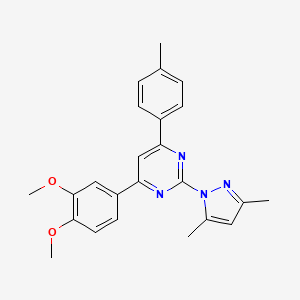
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide, commonly known as NBFC, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of NBFC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. NBFC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may have potential therapeutic applications in the treatment of cancer and other diseases characterized by abnormal extracellular matrix remodeling.
Biochemical and Physiological Effects:
NBFC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that NBFC can inhibit the proliferation and migration of cancer cells and induce apoptosis. In vivo studies have shown that NBFC can reduce tumor growth and metastasis in animal models of cancer. NBFC has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBFC is its relatively simple synthesis method and high yield. NBFC is also stable under various conditions, making it suitable for use in various lab experiments. However, one of the main limitations of NBFC is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of NBFC is not fully understood, which may limit its potential applications in certain fields of research.
Orientations Futures
There are several potential future directions for research on NBFC. One area of interest is the development of NBFC-based drugs for the treatment of cancer and other diseases characterized by abnormal extracellular matrix remodeling. Another area of interest is the investigation of the structure and function of MMPs and other enzymes inhibited by NBFC. Additionally, further studies are needed to fully understand the mechanism of action of NBFC and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, NBFC is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBFC has been shown to have various biochemical and physiological effects, including its potential use as a cancer treatment. However, further research is needed to fully understand the mechanism of action of NBFC and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of NBFC involves the reaction of 2-nitroaniline with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain NBFC in high yield. The chemical structure of NBFC is shown in Figure 1.
Applications De Recherche Scientifique
NBFC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NBFC has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, NBFC has been used as a tool to study the structure and function of biological molecules, such as enzymes and proteins. In pharmacology, NBFC has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(14-9-10-5-1-4-8-13(10)21-14)16-11-6-2-3-7-12(11)17(19)20/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVITZSQHHOLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)

![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)
![6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5159906.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)